N-(azetidin-3-yl)methanesulfonamide
Overview
Description
N-(azetidin-3-yl)methanesulfonamide is a chemical compound characterized by the presence of an azetidine ring, a four-membered nitrogen-containing heterocycle, attached to a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(azetidin-3-yl)methanesulfonamide typically involves the formation of the azetidine ring followed by the introduction of the methanesulfonamide group. One common method starts with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one via a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(azetidin-3-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of azetidine derivatives with different functional groups.
Scientific Research Applications
N-(azetidin-3-yl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(azetidin-3-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to participate in various chemical reactions, making it a versatile intermediate in synthetic chemistry . The compound can interact with enzymes and receptors, influencing biological processes and potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide: The sulfonamide group in this compound is also found in other compounds with varying biological activities.
Uniqueness
This compound is unique due to the combination of the azetidine ring and the methanesulfonamide group, which imparts distinct chemical and biological properties
Biological Activity
N-(azetidin-3-yl)methanesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and relevant research findings.
This compound is characterized by the azetidine ring structure, which contributes to its unique chemical reactivity and biological activity. The compound can interact with various biological targets, including enzymes and receptors, modulating their activity. This modulation may lead to therapeutic effects in various diseases, particularly through enzyme inhibition pathways .
Antimicrobial Activity
Several studies have reported the antimicrobial properties of azetidine derivatives, including this compound. For instance, compounds with similar structures have demonstrated potent activity against a range of pathogens:
Microorganism | Activity | Reference |
---|---|---|
Bacillus anthracis | Potent antimicrobial activity | |
Staphylococcus aureus | Significant inhibition | |
Candida albicans | Effective against fungal infections |
The structure-activity relationship (SAR) studies indicate that modifications in the azetidine ring can enhance antimicrobial efficacy, suggesting that this compound may be a valuable candidate for developing new antimicrobial agents.
Anticancer Properties
Research has also highlighted the potential anticancer properties of azetidine derivatives. For example, certain azetidinone compounds have shown significant antiproliferative effects against various cancer cell lines:
Compound | Cancer Cell Line | EC50 (µM) | Reference |
---|---|---|---|
1,4-diaryl-3-chloroazetidin-2-one | MCF-7 (breast cancer) | Nanomolar range | |
1,4-diarylazetidinone | HT-29 (colon cancer) | Significant activity |
These findings indicate that this compound may possess similar anticancer activities, warranting further investigation into its mechanisms of action and efficacy in cancer treatment.
Enzyme Inhibition
This compound has been explored for its potential as an enzyme inhibitor. The compound's ability to bind to specific enzymes suggests it could be utilized in therapeutic applications targeting metabolic pathways involved in disease progression. For instance, studies on related azetidine compounds have shown promising results as inhibitors of fatty acid amide hydrolase (FAAH), which is involved in endocannabinoid metabolism .
Case Studies and Research Findings
- Synthesis and Profiling : A study conducted on a diverse collection of azetidine-based scaffolds revealed that modifications to the azetidine structure could enhance solubility and bioavailability while maintaining biological activity. This research emphasizes the importance of structural diversity in developing effective therapeutic agents .
- Antiviral Activity : Some azetidine derivatives have exhibited antiviral properties against various viruses, including coronaviruses and influenza viruses. For example, certain compounds demonstrated moderate inhibitory activity against human coronavirus (229E), suggesting that this compound may also possess similar antiviral capabilities .
Properties
IUPAC Name |
N-(azetidin-3-yl)methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2S/c1-9(7,8)6-4-2-5-3-4/h4-6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKHDIBLFHELCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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